N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzyl group and a 1,3,4-oxadiazole moiety. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts unique chemical and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential pharmacological activities and versatile chemical reactivity.
Mechanism of Action
Target of Action
Oxadiazoles, a key structural component of this compound, have been widely studied and are known to interact with a variety of biological targets . They have been utilized in medicinal applications as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .
Mode of Action
Oxadiazoles are known to interact with their targets in a variety of ways, often acting as a pharmacophore or a flat, aromatic linker to place required substituents as per potential applications .
Biochemical Pathways
Oxadiazoles have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Oxadiazole derivatives have been reported to exhibit a range of biological activities, including anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, alkylating agents, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers, coatings, and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like raltegravir and zibotentan, which also contain the 1,3,4-oxadiazole moiety, are known for their pharmacological activities.
Piperidine Derivatives: Compounds such as piperidine-based alkaloids and synthetic analogs are widely studied for their biological effects.
Uniqueness
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is unique due to the combination of the oxadiazole ring with the piperidine and benzyl groups, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(19-12-13-4-2-1-3-5-13)22-10-8-15(9-11-22)17-21-20-16(24-17)14-6-7-14/h1-5,14-15H,6-12H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMBUUYBBVGOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.